molecular formula C17H21N3O5S B6137252 N-(2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

Cat. No.: B6137252
M. Wt: 379.4 g/mol
InChI Key: GKDXKLFBBIGGCJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a dimethoxyphenyl group, a hydroxyethyl-substituted pyrimidinone, and a sulfanylacetamide moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or similar reagents.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution reactions.

    Formation of the Sulfanylacetamide Moiety: The final step involves the formation of the sulfanylacetamide moiety through thiolation and subsequent acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and sulfanyl groups, leading to the formation of sulfoxides and sulfonic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinone and acetamide moieties, potentially yielding alcohols and amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products:

    Oxidation Products: Sulfoxides, sulfonic acids, and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are subjects of ongoing research.

    Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes and receptors.

    Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity and function.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanisms depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide: shares similarities with other pyrimidinone derivatives and sulfanylacetamides.

Comparison:

    Structural Uniqueness: The combination of a dimethoxyphenyl group, a hydroxyethyl-substituted pyrimidinone, and a sulfanylacetamide moiety is unique, providing distinct chemical and biological properties.

    Reactivity: Compared to similar compounds, it may exhibit different reactivity patterns due to the presence of multiple functional groups.

    Applications: Its diverse applications in chemistry, biology, medicine, and industry set it apart from other compounds with similar structures.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-10-12(6-7-21)16(23)20-17(18-10)26-9-15(22)19-13-5-4-11(24-2)8-14(13)25-3/h4-5,8,21H,6-7,9H2,1-3H3,(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDXKLFBBIGGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)OC)OC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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